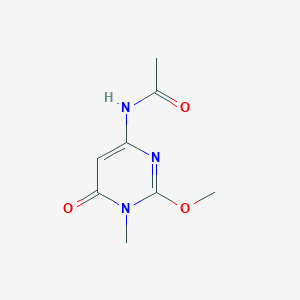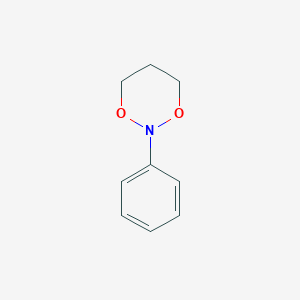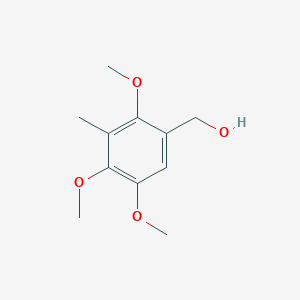![molecular formula C21H16N2O2 B303407 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile, also known as BMHPC, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzo[f]chromene derivatives and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to increase the activity of antioxidant enzymes, leading to its antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has several advantages for lab experiments. This compound is readily available and can be synthesized easily. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, the limitations of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile include its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the study of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One potential direction is the development of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile, which could lead to the development of more effective drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile could provide valuable information for the development of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile-based drugs.
Métodos De Síntesis
The synthesis of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylphenylacetonitrile with 2-hydroxy-1-naphthaldehyde in the presence of ammonium acetate and glacial acetic acid. This reaction leads to the formation of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile.
Aplicaciones Científicas De Investigación
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H16N2O2/c1-12-2-4-14(5-3-12)19-17(11-22)21(23)25-18-9-7-13-6-8-15(24)10-16(13)20(18)19/h2-10,19,24H,23H2,1H3 |
Clave InChI |
LVJHANVRXQUXIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)



![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

